molecular formula C19H22N4O4 B5323108 (3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid

(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B5323108
M. Wt: 370.4 g/mol
InChI Key: DADXNRCHWBDASA-NEPJUHHUSA-N
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Description

(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclopropylcarbamoyl group and an indazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the cyclopropylcarbamoyl group, and attachment of the indazole moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Cyclopropylcarbamoyl Group: This step may involve the reaction of the piperidine derivative with cyclopropyl isocyanate under controlled conditions.

    Attachment of the Indazole Moiety: The final step involves coupling the piperidine derivative with 5-methyl-1H-indazole-3-carboxylic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with azide or other nucleophiles.

Scientific Research Applications

(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    tert-Butyl carbamate: A carbamate derivative used in organic synthesis.

    Bromomethyl methyl ether: An ether derivative used in chemical reactions.

Uniqueness

(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-10-2-5-15-14(6-10)16(22-21-15)18(25)23-8-11(7-12(9-23)19(26)27)17(24)20-13-3-4-13/h2,5-6,11-13H,3-4,7-9H2,1H3,(H,20,24)(H,21,22)(H,26,27)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADXNRCHWBDASA-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)N3CC(CC(C3)C(=O)O)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)N3C[C@@H](C[C@@H](C3)C(=O)O)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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